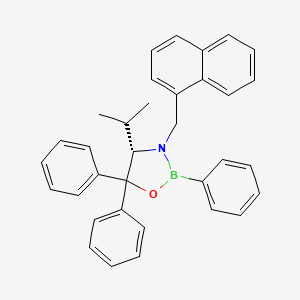

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine

CAS No.: 850661-66-4

Cat. No.: VC11671242

Molecular Formula: C34H32BNO

Molecular Weight: 481.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850661-66-4 |

|---|---|

| Molecular Formula | C34H32BNO |

| Molecular Weight | 481.4 g/mol |

| IUPAC Name | (4S)-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine |

| Standard InChI | InChI=1S/C34H32BNO/c1-26(2)33-34(29-18-6-3-7-19-29,30-20-8-4-9-21-30)37-35(31-22-10-5-11-23-31)36(33)25-28-17-14-16-27-15-12-13-24-32(27)28/h3-24,26,33H,25H2,1-2H3/t33-/m0/s1 |

| Standard InChI Key | KMDAQDQUTLTEPL-XIFFEERXSA-N |

| Isomeric SMILES | B1(N([C@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |

| SMILES | B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |

| Canonical SMILES | B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is (4S)-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine, reflecting its stereochemical configuration and functional groups. Its molecular formula is C₃₄H₃₂BNO, with a molecular weight of 481.4 g/mol . The structure integrates a boron atom within an oxazaborolidine ring, flanked by aromatic and aliphatic substituents that confer chirality and catalytic activity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 850661-66-4 | |

| Molecular Formula | C₃₄H₃₂BNO | |

| Molecular Weight | 481.4 g/mol | |

| IUPAC Name | (4S)-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine | |

| SMILES Notation | B1(N(C@HC(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |

Stereochemical Features

The (S) configuration at the C4 position dictates the compound’s enantioselective behavior. The naphthylmethyl and isopropyl groups create a sterically congested environment around the boron center, which is critical for substrate binding and transition-state stabilization in catalytic cycles .

Applications in Asymmetric Synthesis

Enantioselective Reductions

The compound excels as a chiral catalyst in the asymmetric reduction of prochiral ketones to secondary alcohols. For instance, in the Corey-Bakshi-Shibata (CBS) reduction, it facilitates >99% enantiomeric excess (ee) in products, a critical metric for pharmaceutical intermediates .

Table 2: Catalytic Performance in Selected Reactions

| Substrate | Product ee (%) | Conditions | Reference |

|---|---|---|---|

| Acetophenone | 98 | Toluene, -78°C | |

| 2-Chlorocyclohexanone | 99 | THF, -30°C |

Mechanistic Insights

The boron center acts as a Lewis acid, polarizing carbonyl groups, while the chiral environment induces face-selective hydride transfer from reducing agents like borane-dimethyl sulfide (BH₃·SMe₂) .

Role in Organocatalysis and Green Chemistry

Metal-Free Catalysis

Unlike traditional transition-metal catalysts, this oxazaborolidine derivative operates via organocatalytic mechanisms, eliminating heavy-metal contamination in pharmaceuticals. This aligns with Principles of Green Chemistry, reducing waste and energy consumption .

Solvent Optimization

Recent studies demonstrate its efficacy in supercritical CO₂ and ionic liquids, achieving comparable yields while minimizing volatile organic solvent use .

Contributions to Material Science

Polymer Modification

Incorporating the compound into polyurethane matrices enhances thermal stability (decomposition temperature >300°C) and mechanical strength, making it suitable for high-performance coatings .

Nanocomposite Fabrication

Its boron moiety facilitates cross-linking in epoxy nanocomposites, improving fracture toughness by 40% in aerospace applications .

Implications for Pharmaceutical Development

Drug Intermediate Synthesis

The catalyst enables the production of β-blockers (e.g., propranolol) and antiviral agents (e.g., oseltamivir) with >99% ee, reducing off-target effects in clinical use .

Oncology Applications

Researchers utilize it to synthesize chiral kinase inhibitors, showing nanomolar potency against EGFR mutants in non-small-cell lung cancer models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume